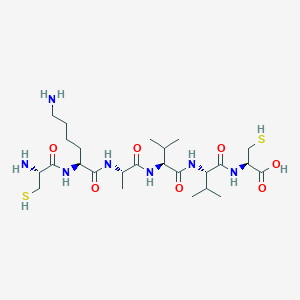![molecular formula C18H19N5OS B12534458 N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12534458.png)
N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline: is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an aniline moiety substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the triazole intermediate with sulfur and an appropriate oxidizing agent.
Substitution with Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction using phenol and a suitable alkylating agent.
Introduction of the Aniline Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, resulting in the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit catalytic activity.
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biology and Medicine:
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides and herbicides.
Electronics: It can be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the triazole and thiadiazole rings allows for strong binding interactions through hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar phenyl structure but lacks the triazole and thiadiazole rings.
Phenethylamine: Another structurally related compound, but without the complex ring system.
Uniqueness:
Structural Complexity:
Functional Versatility: The compound’s ability to undergo various chemical reactions and form diverse derivatives makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C18H19N5OS/c1-22(2)14-10-8-13(9-11-14)17-21-23-16(19-20-18(23)25-17)12-24-15-6-4-3-5-7-15/h3-11,17,21H,12H2,1-2H3 |
InChI Key |
NGFULNDDWYWNSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NN3C(=NN=C3S2)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


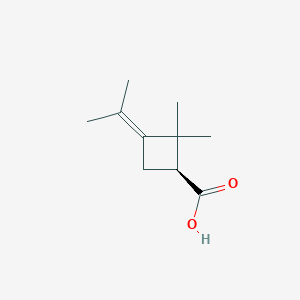
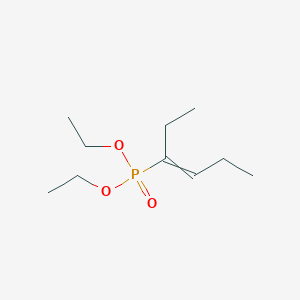
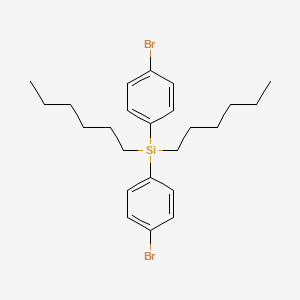
![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)
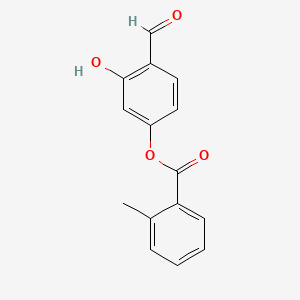
![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
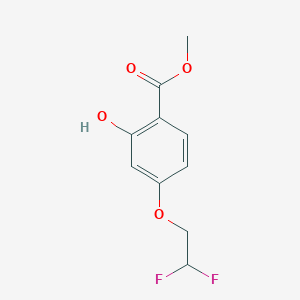
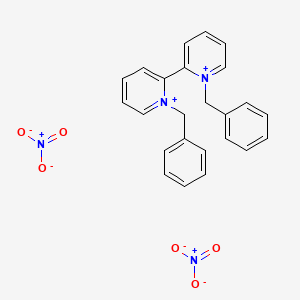
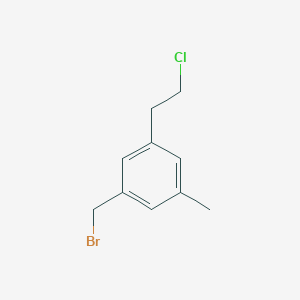
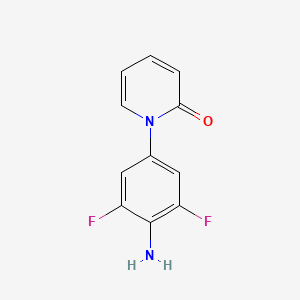
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)

